An In-depth Technical Guide to 2-Chloro-1-fluoro-4-iodobenzene
An In-depth Technical Guide to 2-Chloro-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-1-fluoro-4-iodobenzene (CAS No: 156150-67-3). This halogenated benzene derivative is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and advanced materials.
Core Chemical Properties and Identifiers
2-Chloro-1-fluoro-4-iodobenzene is a clear, colorless to light yellow liquid at room temperature.[1] Its unique substitution pattern, featuring three different halogens on a benzene ring, makes it a versatile intermediate for introducing complex functionalities into organic molecules.
Chemical Identifiers
The following table summarizes the key identifiers for 2-Chloro-1-fluoro-4-iodobenzene.
| Identifier | Value | Source |
| CAS Number | 156150-67-3 | [1][2][3] |
| Molecular Formula | C₆H₃ClFI | [1][2][3] |
| IUPAC Name | 2-chloro-1-fluoro-4-iodobenzene | [3] |
| Molecular Weight | 256.44 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1I)Cl)F | [1] |
| InChI Key | OMASDGWBVAVFQZ-UHFFFAOYSA-N | [3] |
| Synonyms | 3-Chloro-4-fluoroiodobenzene, 1-chloro-2-fluoro-5-iodobenzene | [1] |
Physical and Chemical Properties
Quantitative physical and chemical data are crucial for experimental design and process optimization.
| Property | Value | Source |
| Appearance | Clear colourless to light yellow liquid | [1][2] |
| Density | 2.008 g/mL at 25 °C | [1][2] |
| Boiling Point | 94-95 °C at 15 mm Hg; 224.4 °C at 760 mmHg | [1][2] |
| Flash Point | >230 °F (>110 °C); 89.5 °C | [1][2] |
| Refractive Index (n20/D) | 1.604; 1.6020-1.6060 | [2][3] |
| Vapor Pressure | 0.157 mmHg at 25°C | [1][2] |
| Water Solubility | Slightly soluble in water | [1][2] |
| Solubility | Soluble in Chloroform | [1] |
| LogP | 3.08370 | [1] |
| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [1] |
| Sensitivity | Light Sensitive | [1] |
Reactivity and Chemical Behavior
The reactivity of 2-Chloro-1-fluoro-4-iodobenzene is governed by the electronic effects of its three halogen substituents and the inherent properties of the aromatic ring.
-
Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Cl and C-F bonds. This makes the iodine atom the most likely site for reactions such as metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) and Grignard reagent formation.[4] This selective reactivity is a key feature exploited in multi-step organic synthesis.
-
Electrophilic Aromatic Substitution: Halogens are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution.[5] The combined inductive withdrawal effects of fluorine, chlorine, and iodine decrease the electron density of the benzene ring, making it less reactive than benzene itself.[5] The positions open for substitution are C3 and C5, and the regioselectivity will be influenced by the interplay of the electronic and steric effects of the adjacent halogens.
-
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens makes the ring susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions activated by these groups. However, this typically requires strong nucleophiles and harsh reaction conditions unless further activating groups (like a nitro group) are present. The order of reactivity for leaving groups in nucleophilic substitution is typically I > Br > Cl > F.[6]
Synthesis and Experimental Protocols
Halogenated benzenes like 2-Chloro-1-fluoro-4-iodobenzene are often synthesized from corresponding anilines via a Sandmeyer-type reaction. While a specific protocol for this exact molecule is not detailed in the provided results, a general and representative methodology can be described based on the synthesis of a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene.[7]
Representative Experimental Protocol: Diazotization and Iodination
This protocol describes a one-pot diazotization and iodination procedure starting from a substituted aniline precursor.
Objective: To synthesize 2-Chloro-1-fluoro-4-iodobenzene from 3-chloro-4-fluoroaniline.
Materials:
-
3-Chloro-4-fluoroaniline
-
Sulfuric acid (e.g., 50% concentration)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Cuprous iodide (CuI) (as catalyst)
-
Sodium bisulfite (NaHSO₃)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Deionized water
Methodology:
-
Diazonium Salt Formation:
-
In a reaction vessel, mix 3-chloro-4-fluoroaniline with sulfuric acid.[7] The molar ratio of aniline to sulfuric acid is typically around 1:3 to 1:5.[7]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir vigorously to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide and a catalytic amount of cuprous iodide in water.[7]
-
Slowly add the cold diazonium salt solution to the iodide solution. This step is often performed at a slightly elevated temperature (e.g., 50-60 °C) to facilitate the reaction.[7]
-
Nitrogen gas will evolve as the diazonium group is replaced by iodine.[4] Continue stirring until gas evolution ceases.[7]
-
-
Work-up and Purification:
-
Add an aqueous solution of sodium bisulfite to quench any excess iodine.[7]
-
Transfer the reaction mixture to a separatory funnel. The organic product will separate from the aqueous layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can then be purified by distillation to yield pure 2-Chloro-1-fluoro-4-iodobenzene.[7]
-
Caption: Representative synthesis of 2-Chloro-1-fluoro-4-iodobenzene via diazotization.
Applications in Research and Drug Development
2-Chloro-1-fluoro-4-iodobenzene is a valuable building block due to its trifunctional nature, enabling sequential and site-selective reactions.
-
Pharmaceutical Intermediate: This compound serves as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[8] The chloro and iodo groups provide reactive handles for constructing complex molecular frameworks. For example, it can be used to prepare CDK2 (Cyclin-Dependent Kinase 2) inhibitors.[1]
-
Organic Synthesis Building Block: The distinct reactivity of the C-I bond allows chemists to use it in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leaving the more robust C-Cl and C-F bonds intact for subsequent transformations. This hierarchical reactivity is essential for efficient and convergent synthetic strategies.[4][9]
-
Agrochemicals and Material Science: Similar to its role in pharmaceuticals, the unique properties imparted by fluorination are also beneficial in the development of modern agrochemicals and advanced materials like liquid crystals.[8][9]
Caption: Logical workflow from chemical properties to applications.
Safety and Handling
Proper handling of 2-Chloro-1-fluoro-4-iodobenzene is essential in a laboratory setting. The compound is classified as an irritant.[2]
Hazard Identification
| Hazard Type | GHS Classification | Statements | Source |
| Pictogram | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Signal Word | Warning | - | [2] |
| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
-
Storage: Store in a tightly closed container in a cool, dry place.[1] Keep away from light, as the compound is light-sensitive.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. A11808.14 [thermofisher.com]
- 4. Iodobenzene - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.com [brainly.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
